2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS No.: 42573-57-9
Cat. No.: VC2511296
Molecular Formula: C14H9Cl6N3O
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42573-57-9 |
|---|---|
| Molecular Formula | C14H9Cl6N3O |
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
| Standard InChI | InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ |
| Standard InChI Key | MCNPOZMLKGDJGP-QPJJXVBHSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
| SMILES | COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Composition
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine features a triazine ring as its core structure, which is a six-membered heterocyclic ring containing three nitrogen atoms arranged symmetrically. In this specific compound, the triazine core is substituted with two trichloromethyl groups (CCl₃) at positions 4 and 6, and a 4-methoxystyryl moiety at position 2. The methoxystyryl group consists of a styrene unit (a vinyl group attached to a phenyl ring) with a methoxy (OCH₃) substituent at the para position of the phenyl ring.
The E-configuration of the styryl double bond is particularly noteworthy, as indicated in the IUPAC name: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine. This stereochemical arrangement leads to an extended conjugation between the triazine ring and the aromatic system of the methoxystyryl group, which significantly influences the compound's photochemical properties and reactivity patterns.
Chemical Identifiers and Properties
The compound is identified by various chemical identifiers, which are summarized in the following table :
| Parameter | Value |
|---|---|
| CAS Number | 42573-57-9 |
| Molecular Formula | C14H9Cl6N3O |
| Molecular Weight | 447.946 g/mol |
| IUPAC Name | 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
| SMILES Notation | COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
| InChI Key | MCNPOZMLKGDJGP-QPJJXVBHSA-N |
| PubChem CID | 6014381 |
| MDL Number | MFCD01940892 |
The physical and chemical properties of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine are significantly influenced by its structural components. The triazine ring, being an electron-deficient heterocycle, contributes to the compound's stability while making it susceptible to nucleophilic attacks. The trichloromethyl groups, with their strong electron-withdrawing nature, further enhance the electron deficiency of the triazine ring and affect the electronic distribution within the molecule. The methoxystyryl group, with its extended conjugated system, influences the compound's absorption properties, particularly in the UV-visible spectrum, which is crucial for its applications as a photoinitiator.
Synthesis Methods
Synthetic Routes
The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-methoxystyrene with trichloromethyl-substituted triazine derivatives under controlled conditions. This synthetic approach requires careful control of reaction parameters to ensure proper substitution and the desired stereochemistry of the styryl double bond.
A common synthetic route involves the following steps:
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Preparation of a suitable trichloromethyl-substituted triazine precursor, such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine
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Reaction of this precursor with 4-methoxystyrene in the presence of a base (e.g., potassium carbonate)
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Control of reaction conditions to favor the formation of the desired E-isomer
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Purification of the product through recrystallization or chromatographic techniques
The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process and ensure adequate solubility of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis may employ continuous flow reactors rather than batch processes to ensure consistent quality and yield. Automated systems for reagent addition and temperature control are crucial to maintain the reaction conditions and optimize the production process.
The industrial synthesis might also incorporate additional steps to improve efficiency and reduce waste:
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Utilization of more environmentally friendly solvents or solvent recovery systems
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Implementation of in-process monitoring to ensure reaction completion and product quality
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Development of efficient purification methods suitable for large-scale production
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Optimization of reaction conditions to maximize yield and minimize side products
These modifications to the synthetic approach can significantly impact the economic viability and environmental sustainability of the production process.
Scientific Research Applications
Photoinitiator in Polymer Chemistry
One of the most significant applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is as a photoinitiator in polymer chemistry. The compound functions as a high-performance photoinitiator under near UV or visible LED light, efficiently initiating free radical photopolymerization (FRP) of (meth)acrylates when exposed to wavelengths of 385 nm to 405 nm.
The mechanism of photoinitiation involves the following steps:
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Absorption of light by the extended conjugated system of the compound
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Generation of reactive species (typically radicals) through photochemical processes
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Initiation of polymerization by these reactive species
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Propagation of the polymer chain through successive addition of monomer units
This compound can be used alone or in combination with additives like amines and iodonium salts to enhance its efficiency in various photopolymerization applications, including:
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UV-curable coatings for wood, metal, and plastic surfaces
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Adhesives with rapid curing capabilities
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Dental materials requiring controlled polymerization
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3D printing resins where precise spatial control of polymerization is essential
Comparative studies have shown that 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits superior performance compared to well-known commercial photoinitiators such as bisacylphosphine oxide (BAPO) and trimethylbenzoyl-diphenyl-phosphine oxide (TPO). Its effectiveness under air conditions further enhances its utility in practical applications.
Structure-Property Relationships
Correlation Between Structure and Photochemical Activity
The photochemical activity of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is fundamentally linked to its structural features. Several key structural elements contribute to its effectiveness as a photoinitiator:
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The extended conjugation system, encompassing the triazine ring and the methoxystyryl group, allows for efficient absorption of light in the near-UV and visible regions.
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The electron-deficient triazine core, further enhanced by the electron-withdrawing trichloromethyl groups, facilitates the photochemical generation of reactive species.
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The methoxy substituent on the styryl phenyl ring acts as an electron-donating group, creating a push-pull electronic system that influences the excited state properties of the molecule.
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The E-configuration of the styryl double bond ensures optimal geometric arrangement for efficient π-electron delocalization throughout the conjugated system.
This structure-property relationship is crucial for understanding the compound's efficacy in photopolymerization processes and guides the development of related compounds with enhanced photochemical properties.
Impact of Substituents on Reactivity
The reactivity of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is significantly influenced by its substituents:
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Trichloromethyl Groups:
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Enhance the electron-deficient nature of the triazine ring
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Increase susceptibility to nucleophilic attack
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Contribute to the photochemical reactivity by facilitating radical formation
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Potentially undergo hydrolysis or substitution under appropriate conditions
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Methoxystyryl Moiety:
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Extends the conjugated system, affecting absorption properties
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Provides a site for addition reactions through the styryl double bond
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Introduces electron density through the electron-donating methoxy group
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Influences the molecule's interaction with various substrates and environments
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Understanding these substituent effects is essential for predicting the compound's behavior in different chemical environments and for designing structural modifications to enhance specific properties or applications.
Comparison with Similar Compounds
Structural Analogs
To better understand the unique properties of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, it is instructive to compare it with structurally related compounds:
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2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride):
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Simpler triazine derivative with chloro substituents instead of trichloromethyl groups
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Higher reactivity toward nucleophilic substitution
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Lacks the extended conjugation provided by the methoxystyryl group
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Widely used as a synthetic intermediate for various triazine derivatives
-
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4-Methoxystyrene:
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Shares the methoxystyryl moiety but lacks the triazine ring
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Different electronic properties due to the absence of the electron-deficient triazine
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Different photochemical behavior with limited applications as a photoinitiator
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Primarily used as a monomer in polymer synthesis
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2,4,6-Tris(trichloromethyl)-1,3,5-triazine:
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Contains an additional trichloromethyl group compared to the target compound
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Lacks the methoxystyryl group and its associated conjugation effects
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Different photochemical properties and potential applications
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Often used as a precursor in the synthesis of other triazine derivatives
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The unique combination of the triazine ring with trichloromethyl groups and the methoxystyryl moiety in 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Comparative Performance in Photoinitiator Applications
When comparing the performance of various photoinitiators in polymer chemistry, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine demonstrates several advantages:
| Photoinitiator | Absorption Range (nm) | Efficiency in Air | Polymerization Rate | Applications |
|---|---|---|---|---|
| 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | 385-405 | High | Very Fast | UV/visible light curing, 3D printing |
| Bisacylphosphine oxide (BAPO) | 360-420 | Moderate | Fast | Deep curing applications |
| Trimethylbenzoyl-diphenyl-phosphine oxide (TPO) | 350-420 | Low-Moderate | Moderate | UV coating applications |
| Benzophenone | 250-365 | Low | Slow | Basic UV curing, requires co-initiator |
This comparative analysis highlights the superior performance of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine in terms of efficiency under air conditions and polymerization rate, making it particularly valuable for applications requiring rapid curing under ambient conditions.
Research Directions and Future Perspectives
Areas for Further Investigation
Given the promising properties and applications of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, several areas warrant further investigation:
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Comprehensive Physical Characterization:
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Detailed spectroscopic analysis (UV-Vis, IR, NMR) to fully elucidate electronic and structural properties
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Crystallographic studies to determine solid-state structural arrangement
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Thermal analysis to assess stability under various temperature conditions
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Photochemical Mechanism Studies:
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Detailed investigation of excited state dynamics using time-resolved spectroscopy
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Identification of reactive intermediates in the photoinitiation process
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Quantitative assessment of quantum yields and reaction efficiencies
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Structure-Activity Relationship Studies:
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Synthesis and evaluation of structural analogs with various substituents
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Systematic modification of the methoxystyryl group to optimize specific properties
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Exploration of alternative electron-withdrawing groups to replace trichloromethyl
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Application Development:
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Evaluation in emerging technologies such as 4D printing
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Development of formulations for specialized coating applications
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Exploration of potential in biomedical materials requiring controlled polymerization
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